(E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
CAS No.: 849825-97-4
Cat. No.: VC4171469
Molecular Formula: C14H16N4O2
Molecular Weight: 272.308
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849825-97-4 |
|---|---|
| Molecular Formula | C14H16N4O2 |
| Molecular Weight | 272.308 |
| IUPAC Name | N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide |
| Standard InChI | InChI=1S/C14H16N4O2/c1-11-15-7-8-18(11)10-14(19)17-16-9-12-3-5-13(20-2)6-4-12/h3-9H,10H2,1-2H3,(H,17,19)/b16-9+ |
| Standard InChI Key | LOLYQWFESKKTSC-CXUHLZMHSA-N |
| SMILES | CC1=NC=CN1CC(=O)NN=CC2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structural Features
(E)-N'-(4-Methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide belongs to the acetohydrazide class, characterized by a central hydrazide moiety (-CONHNH-) linked to a 4-methoxybenzylidene group and a 2-methylimidazole substituent. The (E)-configuration at the benzylidene double bond is critical for molecular planarity and intermolecular interactions .
Molecular Geometry
In analogous structures, such as (Z)-N′-[(E)-4-methoxybenzylidene]-2-(methoxyimino)acetohydrazide , the central ethane hydrazide moiety adopts near-planar geometry (torsion angles < 5°), facilitating π-π stacking between aromatic rings. X-ray diffraction of related compounds reveals dihedral angles of 34.4–39.9° between methoxyphenyl and heterocyclic groups , suggesting similar steric constraints in the target compound.
Spectral Characterization
Key spectral features from related acetohydrazides include:
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IR: N-H stretches at 3412 cm⁻¹, C=O (amide I) at 1667 cm⁻¹, and C=N (imine) at 1673 cm⁻¹ .
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¹H NMR: Methoxy protons at δ 3.8–3.9 ppm, imidazole protons at δ 7.1–7.3 ppm, and benzylidene CH=N protons at δ 8.2–8.5 ppm .
Synthetic Methodology
The synthesis follows a two-step protocol adapted from kresoxim-methyl derivatives and oxadiazole-acetohydrazides :
Step 1: Formation of 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide
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Reagents: Ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate, hydrazine hydrate (80%).
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Conditions: Reflux in ethanol (4–6 h), yielding a white solid .
Step 2: Condensation with 4-Methoxybenzaldehyde
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Reagents: 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide, 4-methoxybenzaldehyde, glacial acetic acid.
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Conditions: Reflux in absolute ethanol (8–10 h), followed by slow evaporation in DMSO .
Table 1: Optimization of Synthetic Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes Schiff base formation |
| Catalyst | Acetic acid | 10–15% yield increase |
| Reaction Time | 8–10 h | Prevents decomposition |
Crystallographic Analysis
While no X-ray data exists for the exact compound, structural insights derive from related methoxybenzylidene-acetohydrazides:
Crystal Packing
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Hydrogen Bonding: Asymmetric N—H⋯(N,O) bonds form100 chains, as observed in (Z)-N′-[(E)-4-methoxybenzylidene] derivatives .
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C—H⋯π Interactions: Weak interactions (3.2–3.5 Å) stabilize layered packing .
Dihedral Angles
| Structural Component | Dihedral Angle | Reference |
|---|---|---|
| Imidazole vs. Methoxyphenyl | 39.9° | |
| Benzylidene vs. Hydrazide | 5.5° |
Pharmacological Evaluation
Antifungal Activity
Kresoxim-methyl derivatives show fungicidal activity via inhibition of mitochondrial respiration . The methoxy group enhances membrane permeability, suggesting potential utility in plant pathogens .
Challenges and Future Directions
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